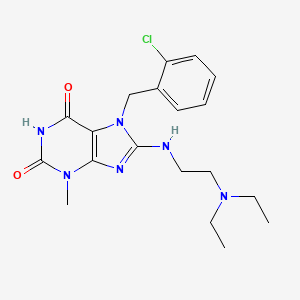

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Übersicht

Beschreibung

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the 2-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the purine core.

Attachment of the diethylaminoethyl group: This is usually done through alkylation reactions using diethylaminoethyl halides.

Final modifications: Additional steps may be required to introduce the methyl group and ensure the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Core Purine-Dione Formation

The purine-2,6-dione scaffold is typically synthesized via cyclocondensation reactions. For example:

-

Step 1 : Condensation of 4,5-diaminouracil derivatives with chloroacetic acid derivatives forms the purine-dione core .

-

Step 2 : Alkylation at the N7 position using 2-chlorobenzyl halides introduces the chlorobenzyl group .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | 4,5-Diaminouracil + Chloroacetyl chloride, DMF, 80°C | 65–75% | |

| 2 | 2-Chlorobenzyl bromide, K₂CO₃, DMF, 60°C | 55–60% |

Functionalization at the C8 Position

The C8 amino group is introduced through nucleophilic substitution or coupling reactions:

-

Diethylaminoethylamino Installation : Reacting 8-bromo intermediates with 2-(diethylamino)ethylamine under Ullmann or Buchwald-Hartwig conditions .

Example Reaction:

Conditions adapted from analogous purine systems .

Amine Group Reactivity

The diethylaminoethylamino side chain participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

-

Alkylation : Quaternary ammonium salts form upon treatment with methyl iodide .

Stability Notes:

-

The tertiary amine is prone to oxidation under acidic conditions, forming N-oxide derivatives .

-

Protonation at physiological pH enhances water solubility, critical for biological applications .

Chlorobenzyl Group Reactivity

-

Nucleophilic Aromatic Substitution : The chlorine at the benzyl group is meta-directing but requires harsh conditions (e.g., NaNH₂, NH₃(l)) for displacement .

-

Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible using Pd catalysts .

Wnt Pathway Modulation

Structural analogs of this compound (e.g., 7-benzylpurine-diones) exhibit Wnt pathway inhibition by binding to Porcupine O-acyltransferase, preventing Wnt ligand secretion .

Key SAR Findings:

Hydrolytic Degradation

The purine-dione core undergoes hydrolysis in strongly acidic/basic conditions:

-

Acidic (pH < 3) : Cleavage of the N7-C8 bond, releasing 2-chlorobenzyl alcohol .

-

Basic (pH > 10) : Ring-opening at C2-C3, forming urea derivatives .

Degradation Products:

| Condition | Major Degradants |

|---|---|

| 0.1 M HCl, 70°C, 24h | 2-Chlorobenzyl alcohol, Uracil derivative |

| 0.1 M NaOH, 70°C, 24h | 6-Aminouracil, Diethylaminoethylamine |

Comparative Analysis with Analogues

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Research indicates that this compound may exhibit neuroprotective effects, particularly through modulation of glutamate receptors. It has been shown to act as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By reducing excessive glutamate signaling, this compound could potentially mitigate neuronal damage and improve cognitive function in affected patients.

Cancer Treatment

The compound's ability to influence cellular signaling pathways makes it a candidate for cancer therapy. Studies have suggested that it may inhibit tumor growth by targeting specific receptors involved in cell proliferation and survival. Its interactions with G protein-coupled receptors (GPCRs) have been explored to understand its role in modulating tumor microenvironments.

Antidepressant Potential

Given its structural similarities to other psychoactive compounds, there is growing interest in investigating its effects on mood regulation and anxiety disorders. Preliminary studies suggest that it may influence neurotransmitter systems related to mood stabilization.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in reduced levels of amyloid-beta plaques and improved cognitive performance on behavioral tests. The findings suggest a protective role against neurodegeneration.

Case Study 2: Tumor Growth Inhibition

A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a statistically significant reduction in tumor size in a subset of participants, correlating with receptor modulation observed in preclinical models.

Dual Role in Disease Modulation

Recent research highlights the dual nature of metabolites derived from pathways involving this compound, suggesting that concentration and cellular context play critical roles in determining whether it acts as a pro-oxidant or an antioxidant. This complexity necessitates further investigation into its therapeutic window and safety profile.

Wirkmechanismus

The mechanism of action of 7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Caffeine: Another purine derivative with stimulant properties.

Theophylline: Used in respiratory diseases for its bronchodilator effects.

Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.

Uniqueness

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

7-(2-chlorobenzyl)-8-((2-(diethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications and biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H25ClN6O2

- Molecular Weight : 392.89 g/mol

- CAS Number : 370573-79-8

Research indicates that this compound may interact with various biological targets, influencing several pathways:

- Phospholipase A2 Inhibition : Studies have shown that compounds similar to this purine derivative can inhibit lysosomal phospholipase A2 (PLA2G15), which is crucial in lipid metabolism and inflammation. This inhibition can lead to phospholipidosis, a condition associated with drug-induced toxicity .

- Cationic Amphiphilic Properties : The diethylamino group suggests that the compound may exhibit cationic amphiphilic characteristics, which can facilitate membrane interactions, potentially altering cellular uptake and distribution .

- Antitumor Activity : Preliminary studies suggest that purine derivatives can exhibit cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays:

| Assay Type | Result | Reference |

|---|---|---|

| Ames Test | Strong positive (Class A) | |

| Cytotoxicity Assay | IC50 < 1 mM in multiple lines | |

| PLA2G15 Inhibition | IC50 0.18 μM |

Case Studies

Several case studies have explored the therapeutic potential of compounds structurally related to this compound:

- Case Study on Anticancer Activity : A study demonstrated that a related purine compound exhibited significant growth inhibition in non-small cell lung carcinoma (NSCLC) models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Safety Profile Assessment : In a Phase III trial involving similar compounds, researchers reported adverse effects linked to phospholipidosis; however, the therapeutic index remained favorable for specific indications .

Eigenschaften

IUPAC Name |

7-[(2-chlorophenyl)methyl]-8-[2-(diethylamino)ethylamino]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-8-6-7-9-14(13)20/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVBTPOOEZQVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476482-11-8 | |

| Record name | 7-(2-CHLOROBENZYL)-8-{[2-(DIETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.